Isopropylphenyl phosphate

Description

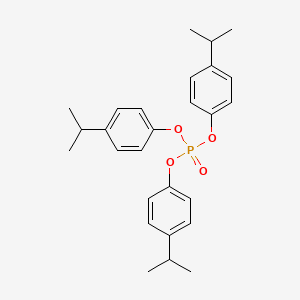

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(4-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVREEJNGJMLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858783 | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26967-76-0, 2502-15-0 | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-isopropylphenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropylphenyl phosphate chemical structure and isomers

An In-depth Technical Guide to Isopropylphenyl Phosphate (B84403): Chemical Structure and Isomers

Introduction

Isopropylphenyl phosphate, often referred to as IPPP or ITPP, represents a complex mixture of synthetic organophosphate esters.[1] It is not a single, pure compound but rather a mixture of isomers of triphenyl phosphate where one or more phenyl groups are substituted with isopropyl groups at various positions.[1][2] Due to its efficacy as both a flame retardant and a plasticizer, this compound is widely utilized in a variety of industrial and commercial products, including PVC, polyurethane foams, hydraulic fluids, lubricants, and electronic components.[1][3][4][5] Commercial formulations are complex reaction products, and their composition can vary, containing a range of mono-, di-, and tri-substituted isomers, primarily at the ortho and para positions, and may also include unsubstituted triphenyl phosphate (TPP).[2][6]

This technical guide provides a detailed examination of the chemical structure of this compound, its myriad isomers, and the experimental protocols for its synthesis and analysis.

Chemical Structure and Isomerism

The fundamental structure of this compound is a central phosphate group (PO₄) bonded to three aryl (phenyl) groups through oxygen atoms, forming a triaryl phosphate ester.[1] The complexity arises from the "isopropylation" of the phenol (B47542) feedstock used in its synthesis. The reaction of phenol with propylene (B89431) results in the attachment of isopropyl groups (–CH(CH₃)₂) to the phenyl rings.

This process leads to a large number of potential isomers based on two key factors:[2][4][6]

-

Positional Isomerism : The isopropyl group can attach to the phenyl ring at the ortho (2-), meta (3-), or para (4-) position relative to the oxygen atom linked to the phosphate core.

-

Degree of Isopropylation : The final product is a mixture of phosphate esters with varying numbers of isopropylphenyl groups. This includes:

-

Mono-isopropylphenyl diphenyl phosphate : One isopropyl-substituted phenyl group and two unsubstituted phenyl groups.

-

Bis(isopropylphenyl) phenyl phosphate : Two isopropyl-substituted phenyl groups and one unsubstituted phenyl group.

-

Tris(isopropylphenyl) phosphate : All three phenyl groups are substituted with isopropyl groups.

-

Consequently, a commercial batch of this compound (CAS No. 68937-41-7) is a UVCB substance (Unknown or Variable Composition, Complex Reaction Products, and Biological Materials), containing a statistical distribution of these various isomers.[2]

Data Presentation

Chemical Identity and Properties

The following table summarizes the key identifiers for the general this compound mixture and some of its specific isomers.

| Property | Value | Reference |

| Chemical Name | Phenol, isopropylated, phosphate (3:1) | [6][7] |

| Common Name | This compound (IPPP) | [3][7][8] |

| CAS Number (Mixture) | 68937-41-7 | [3][7][8][9][10] |

| Molecular Formula | C₂₇H₃₃O₄P | [7][9][10][11] |

| Molecular Weight | 452.52 g/mol | [7][9][10][11] |

| Appearance | Colorless or light yellow transparent oily liquid | [3] |

Common Isomers in Commercial Mixtures

Research into commercial flame retardant mixtures, such as Firemaster® 550, has led to the identification and quantification of several specific ITP isomers.[12] The table below lists some of the commonly detected isomers.

| Isomer Name | Abbreviation |

| 2-Isopropylphenyl diphenyl phosphate | 2IPPDPP |

| 3-Isopropylphenyl diphenyl phosphate | 3IPPDPP |

| 4-Isopropylphenyl diphenyl phosphate | 4IPPDPP |

| 2,4-Diisopropylphenyl diphenyl phosphate | 24DIPPDPP |

| Bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP |

| Bis(3-isopropylphenyl) phenyl phosphate | B3IPPPP |

| Bis(4-isopropylphenyl) phenyl phosphate | B4IPPPP |

| Tris(3-isopropylphenyl) phosphate | T3IPPP |

| Tris(4-isopropylphenyl) phosphate | T4IPPP |

Source: Adapted from studies on flame retardant mixtures.[12]

Experimental Protocols

General Synthesis of this compound

The industrial production of this compound is typically a multi-step process involving the alkylation of phenol followed by phosphorylation.[13]

Caption: General synthesis workflow for this compound production.

1. Alkylation:

-

Reactants : Phenol and propylene.[13]

-

Catalyst : Typically a Friedel-Crafts catalyst, such as p-toluene sulfonic acid.[13]

-

Process : Phenol is alkylated with propylene, resulting in a statistical distribution of products ranging from mono- to di- and higher substituted isopropylphenols.[13] The ratio of propylene to phenol can be controlled to influence the degree of isopropylation in the product mixture.[13]

-

Fractionation : The resulting alkylation product may be distilled to remove unreacted phenol and concentrate the isopropylphenol isomers before the next step.[13]

2. Phosphorylation:

-

Reactants : The isopropylphenol mixture and phosphorus oxychloride (POCl₃).[13][14]

-

Process : The isopropylated phenol mixture is reacted with phosphorus oxychloride.[1][6] This reaction is carried out in closed reactors. Hydrogen chloride (HCl) gas is generated as a byproduct and is typically absorbed in water.[6]

-

Purification : The resulting crude ester undergoes purification steps, which may include neutralization and reduced-pressure distillation, to yield the final liquid product.[14]

Analytical Protocol: Isomer Characterization by GC-MSD

The characterization and quantification of individual this compound isomers in environmental samples or commercial mixtures are commonly performed using gas chromatography coupled with mass spectrometry.[12][15]

Caption: Analytical workflow for the characterization of IPPP isomers.

-

Sample Preparation :

-

Instrumentation : Gas Chromatograph with a Mass Selective Detector (GC-MSD).[15]

-

GC Conditions (Example) :

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.3 mL/min).[12]

-

Inlet : Programmed temperature vaporization inlet, ramped to a high temperature (e.g., 300°C) for efficient sample transfer.[12]

-

Oven Program : A multi-step temperature ramp is employed to achieve chromatographic separation of the various isomers. An example program:

-

Hold at 80°C for 2 min.

-

Ramp to 250°C at 20°C/min.

-

Ramp to 260°C at 1.5°C/min.

-

Ramp to 300°C at 25°C/min and hold for 20 min.[12]

-

-

-

MSD Conditions :

-

Ion Source Temperature : Maintained at a consistent temperature (e.g., 200°C).[12]

-

Data Acquisition : Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic m/z ions for each target isomer.

-

-

Quantification : Isomer concentrations are determined by comparing the peak areas from the sample to those of a calibration curve generated using authentic analytical standards.[12]

Conclusion

This compound is not a single chemical entity but a complex mixture of isomers whose composition is a direct result of its manufacturing process. The variability in the position and degree of isopropylation on the phenyl rings gives rise to a wide array of structurally similar compounds within a single commercial formulation. Understanding this isomeric complexity is crucial for researchers and drug development professionals, as the physicochemical properties and toxicological profiles can differ between isomers.[2] Detailed analytical methods, primarily based on GC-MS, are essential for characterizing these mixtures and assessing their environmental fate and potential for human exposure.

References

- 1. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Isopropyl Phosphate CAS 68937-41-7 - Buy Isopropyl Phosphate, CAS 68937-41-7, Flame Retardant IPPP95 Product on BOSS CHEMICAL [bosschemical.com]

- 4. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound | 68937-41-7 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. aecochemical.com [aecochemical.com]

- 11. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 14. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 15. series.publisso.de [series.publisso.de]

An In-depth Technical Guide to Isopropylated Triphenyl Phosphate (IPTPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylated triphenyl phosphate (B84403) (IPTPP), a complex mixture of organophosphate esters, has garnered significant attention in various industrial and scientific fields. Primarily utilized as a flame retardant and plasticizer, its unique chemical structure imparts desirable properties to a wide range of polymers. However, its potential biological activities and environmental presence have also made it a subject of toxicological and pharmacological research. This technical guide provides a comprehensive overview of the physical and chemical properties of IPTPP, detailed experimental protocols for its analysis, and an exploration of its interactions with key biological signaling pathways.

Physical and Chemical Properties

IPTPP is not a single chemical entity but rather a variable mixture of isomers of triphenyl phosphate with one or more isopropyl groups attached to the phenyl rings.[1] This isomeric composition can influence its physical and chemical characteristics. The commercial product is typically a clear, colorless to light yellow, odorless liquid.[2]

Data Presentation: Physical and Chemical Characteristics

Below is a summary of the key physical and chemical properties of isopropylated triphenyl phosphate, compiled from various technical sources.

| Property | Value | Conditions |

| Molecular Formula | C₂₇H₃₃O₄P (for tris(isopropylphenyl) phosphate) | |

| Molecular Weight | 452.52 g/mol (for tris(isopropylphenyl) phosphate) | |

| CAS Number | 68937-41-7 | |

| Appearance | Colorless to light yellow transparent liquid | Ambient temperature |

| Density | 1.15 - 1.19 g/cm³ | 20°C |

| Viscosity | 64 - 75 cps | 25°C |

| Boiling Point | >220 °C | at reduced pressure (e.g., 4 mmHg) |

| Flash Point | >220 °C | Open cup |

| Water Solubility | Very low (practically insoluble) | |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and ketones | |

| Thermal Decomposition | Decomposes at temperatures above 300°C | Under nitrogen atmosphere |

| Hydrolysis | Slow at neutral pH, faster at high and low pH | |

| Photodegradation | Predicted atmospheric photooxidation half-life of ~12-21 hours |

Experimental Protocols

Detailed and validated experimental procedures are crucial for the accurate characterization and quantification of IPTPP. This section outlines key protocols for its synthesis and analysis.

Synthesis of Isopropylated Triphenyl Phosphate

The synthesis of IPTPP generally involves the reaction of phosphorus oxychloride (POCl₃) with isopropylated phenols.[3] The degree of isopropylation can be controlled to produce mixtures with desired properties.

A patented method for preparing isopropylphenyl/phenyl phosphate mixtures involves a multi-step process: [4]

-

Alkylation: Phenol (B47542) is alkylated with propylene (B89431) in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out until a specific molar ratio of propylene to phenol is achieved.[4]

-

Fractionation: The resulting mixture is distilled to remove unreacted phenol, yielding a distilland with a higher concentration of isopropylphenols.[4]

-

Phosphorylation: The fractionated isopropylphenol mixture is then reacted with phosphorus oxychloride to yield the final isopropylated triphenyl phosphate product.[4]

Determination of Isopropylated Triphenyl Phosphate in Environmental Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the detection and quantification of IPTPP in various matrices, such as workplace air and house dust.[5][6][7][8]

Protocol for GC-MS Analysis of IPTPP in House Dust:

-

Sample Preparation:

-

A known mass of a house dust sample (e.g., 50 mg) is accurately weighed.

-

An internal standard (e.g., deuterated triphenyl phosphate) is added to the sample.

-

The sample is extracted with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) using a technique such as sonication or pressurized liquid extraction.[6][7]

-

The extract is then concentrated and may be subjected to a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[5]

-

-

GC-MS Analysis:

-

An aliquot of the prepared extract is injected into the GC-MS system.

-

The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase of the column.

-

The mass spectrometer detects and identifies the individual isomers of IPTPP based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification is achieved by comparing the peak areas of the IPTPP isomers to that of the internal standard.

-

Signaling Pathways and Molecular Interactions

Recent research has highlighted the potential for IPTPP to interact with and modulate various biological signaling pathways, which is of significant interest to toxicologists and drug development professionals.

PPAR-γ Signaling Pathway

Isopropylated triphenyl phosphate has been identified as an activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[9][10][11][12][13][14][15][16] PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation), lipid metabolism, and inflammation.

Activation of PPAR-γ by IPTPP can lead to a cascade of downstream events, including:

-

Increased expression of adipogenic marker genes: This includes genes such as lipoprotein lipase (B570770) (LPL), fatty acid transport protein (FATP), and CD36, which are involved in lipid uptake and storage.[10]

-

Enhanced adipocyte differentiation: IPTPP can promote the differentiation of pre-adipocytes into mature fat cells.

-

Modulation of inflammatory responses: PPAR-γ activation can have anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[13]

References

- 1. chiron.no [chiron.no]

- 2. Transcriptomic and functional analysis of triphenyl phosphate exposure in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 4. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dtsc.ca.gov [dtsc.ca.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of peroxisome proliferator-activated receptor gamma contributes to the survival of T lymphoma cells by affecting cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Activation of Peroxisome Proliferator-Activated Receptor γ Contributes to the Survival of T Lymphoma Cells by Affecting Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PPAR-gamma agonists inhibit toll-like receptor-mediated activation of dendritic cells via the MAP kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peroxisome Proliferator-activated Receptor γ (PPARγ) and Its Target Genes Are Downstream Effectors of FoxO1 Protein in Islet β-Cells: MECHANISM OF β-CELL COMPENSATION AND FAILURE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Isopropylated Triphenyl Phosphate (CAS Number: 68937-41-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical data for the substance identified by CAS number 68937-41-7. This substance is commercially known as Isopropylated Triphenyl Phosphate (B84403) (IPPP) and is a complex mixture rather than a single discrete chemical. It is produced by the isopropylation of triphenyl phosphate, resulting in a mixture of mono-, di-, and tri-isopropylphenyl phosphates. This guide synthesizes available data to offer a detailed profile for research and development applications.

Physicochemical Data Summary

The following tables present a summary of the key physicochemical properties of Isopropylated Triphenyl Phosphate. Due to its nature as a mixture, ranges are often reported for these values, reflecting batch-to-batch variability and the specific degree of isopropylation.

| Property | Value | References |

| Chemical Name | Phenol (B47542), isopropylated, phosphate (3:1); Isopropylated triphenyl phosphate (IPPP) | [1][2] |

| CAS Number | 68937-41-7 | [1][3][4] |

| Molecular Formula | C₂₇H₃₃O₄P (for the tri-isopropylated isomer) | [3] |

| Molecular Weight | 452.52 g/mol (for the tri-isopropylated isomer) | [3][4] |

| Physical State | Liquid at 20°C | [1][2][3] |

| Appearance | Colorless to light yellow or clear blue liquid | [1][2] |

| Odor | Characteristic | [4] |

| Density | 1.140 - 1.183 g/cm³ at 20°C | [1][2][3][4] |

| Boiling Point | 220 - 270 °C at 4 mmHg | [1][2][3][4] |

| Melting Point/Freezing Point | Undetermined | [4] |

| Flash Point | 180 - 220 °C | [1][3][4] |

| Vapor Pressure | 0.033 mmHg at 150 °C | [2] |

| Solubility in Water | Insoluble or not miscible | [1][4] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and ketones | [1] |

| Refractive Index | 1.546 - 1.555 | [3] |

| Stability | Stable at room temperature. May decompose at high temperatures or under strong acid/base conditions. | [1][4] |

| Reactivity | Can react with strong oxidizing agents. No hazardous decomposition products are known under normal conditions of use. | [1][4] |

Understanding the Composition of CAS 68937-41-7

The substance designated by CAS number 68937-41-7 is not a single molecular entity but a mixture of phosphate esters. This is a critical consideration for its application and analysis. The synthesis involves the reaction of phenol with propylene, followed by phosphorylation, or the direct isopropylation of triphenyl phosphate. This process yields a range of products with varying numbers of isopropyl groups attached to the phenyl rings.

Caption: Synthesis of Isopropylated Triphenyl Phosphate.

Experimental Protocols

Workflow for Physicochemical Characterization

References

Synthesis Routes for High-Purity Isopropylphenyl Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylphenyl phosphate (B84403) (IPPP) is a triaryl phosphate ester with significant industrial applications, primarily as a flame retardant and plasticizer. Its synthesis, particularly with high purity, is of considerable interest to ensure product quality and safety, especially in applications with potential human exposure. This technical guide provides a comprehensive overview of the primary synthesis routes for high-purity Isopropylphenyl phosphate, complete with detailed experimental protocols, quantitative data for comparison, and visual representations of key processes. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the manufacturing and purification of this compound.

Introduction

This compound is typically a mixture of various isomers, with the isopropyl group substituted at different positions on the phenyl rings. The degree of isopropylation can also vary, leading to mono-, di-, or tri-isopropylated phenyl phosphates. The synthesis of a high-purity product, often with a specific isomer distribution, is crucial for consistent performance and to minimize potential toxicological effects associated with impurities. This guide will focus on the most prevalent and effective synthesis methodologies.

Core Synthesis Methodologies

The industrial production of this compound predominantly involves the phosphorylation of isopropylphenol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). Variations of this core methodology exist, including one-pot syntheses and multi-step processes designed to enhance purity.

One-Pot Synthesis from Isopropylphenol

This method involves the direct reaction of isopropylphenol with phosphorus oxychloride. It can be performed under alkaline or acidic conditions, with or without a catalyst.

Alkaline Route: This approach utilizes a base to deprotonate the isopropylphenol, forming a more nucleophilic phenoxide intermediate, which then reacts with phosphorus oxychloride.

Acidic Route: This method often employs a catalyst, such as a Lewis acid (e.g., AlCl₃, MgCl₂), to facilitate the reaction between isopropylphenol and phosphorus oxychloride.[1]

Multi-Step Synthesis for Enhanced Purity

To achieve higher purity and a more controlled isomer distribution, a multi-step synthesis approach is often employed. This method separates the alkylation and phosphorylation steps, allowing for purification of the intermediate isopropylphenol. A process for preparing monoisopropylphenyl/phenyl phosphate mixtures with reduced di- and poly-isopropylphenyl phosphate content involves a three-step sequence: alkylation, fractionation, and phosphorylation.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis routes, providing a basis for comparison of different methodologies.

Table 1: Comparison of Synthesis Routes for this compound

| Synthesis Route | Key Reactants | Catalyst | Typical Yield (%) | Key Purity Determinants | Reference |

| One-Pot (Alkaline) | Isopropylphenol, POCl₃, Base (e.g., NaOH) | None | 85-95% | Purity of isopropylphenol, reaction temperature, post-reaction workup. | [3] |

| One-Pot (Acidic/Catalytic) | Isopropylphenol, POCl₃ | Lewis Acid (e.g., AlCl₃, MgCl₂) or Calcium-Magnesium catalyst | >90% | Catalyst selection and concentration, reaction temperature, removal of HCl. | [1] |

| Multi-Step (Alkylation-Phosphorylation) | Phenol (B47542), Propylene (B89431), POCl₃ | Alkylation: p-toluenesulfonic acid; Phosphorylation: None | High (specific yield depends on fractionation efficiency) | Efficiency of fractional distillation to remove unreacted phenol and polyisopropylphenols. | [2] |

Table 2: Typical Reaction Conditions for this compound Synthesis

| Parameter | One-Pot (Catalytic) | Multi-Step (Phosphorylation Stage) |

| Temperature | Below 50°C initially, then heated. | Varies, can be up to 220°C.[4] |

| Pressure | Atmospheric or reduced pressure for HCl removal. | Reduced pressure. |

| Reactant Molar Ratio (Isopropylphenol:POCl₃) | ~3:1 to 5:1 (excess of alkylphenol can be used).[1] | Stoichiometric or slight excess of the isopropylphenol mixture. |

| Reaction Time | 4-15 hours.[1] | Varies, can be several hours.[4] |

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis using a Calcium-Magnesium Catalyst

This protocol is based on a patented industrial production method.[1]

Materials:

-

Isopropylphenol

-

Phosphorus oxychloride (POCl₃)

-

Calcium-Magnesium catalyst

-

Esterification kettle with stirrer and heating/cooling system

-

Distillation apparatus

Procedure:

-

Charging the Reactor: Add isopropylphenol to an esterification kettle containing a calcium-magnesium catalyst.

-

Addition of POCl₃: While maintaining the temperature below 50°C, pump phosphorus oxychloride into the kettle with continuous stirring.

-

Esterification Reaction: Initiate the reaction by stirring. A depressurized acid discharging system can be used to remove the byproduct, hydrogen chloride (HCl). The reaction is monitored by measuring the acid value. The reaction is considered complete when the final acid value is less than 4 mgKOH/g.

-

Crude Product Isolation: The resulting mixture is the crude this compound ester.

-

Purification by Distillation:

-

Transfer the crude ester to a distillation pot.

-

Heat the mixture under reduced pressure to initiate distillation.

-

Separate and collect the fractions. The finished product is typically collected at a temperature of approximately 270°C under reduced pressure.

-

Protocol 2: High-Purity Synthesis via a Multi-Step Process

This protocol is adapted from a patented method designed to minimize impurities.[2]

Step 1: Alkylation of Phenol

-

Reaction Setup: In a 5-liter flask equipped for agitation, charge phenol and 1% by weight of p-toluene sulfonic acid catalyst.

-

Propylene Addition: Sparge gaseous propylene into the liquid phenol reaction medium. The rate of propylene addition should be controlled to maintain a low C₃/φ (moles of propylene reacted per total moles of phenol) ratio, preferably below 0.25, to minimize the formation of polyisopropylphenols.[2]

-

Reaction Monitoring: Monitor the reaction progress by analyzing the composition of the reaction mixture using gas chromatography (GC).

-

Product: The result is an alkylation product containing unreacted phenol, monoisopropylphenol, and a small amount of polyisopropylphenols.

Step 2: Fractionation

-

Distillation Setup: Set up a fractional distillation apparatus.

-

Separation: Distill the alkylation product to remove unreacted phenol as the distillate. This concentrates the monoisopropylphenol in the distilland. The distillation is continued until the C₃/φ ratio of the distilland is at least 0.30.[2]

Step 3: Phosphorylation

-

Reaction: React the fractionated isopropylphenol mixture with phosphorus oxychloride (POCl₃) in a conventional manner.

-

Purification: The resulting crude this compound can be further purified by vacuum distillation.

Purification and Analysis

High-purity this compound is essential for many applications. The primary methods for purification and analysis are outlined below.

Purification Techniques

-

Fractional Distillation: As detailed in the protocols, vacuum distillation is a key step to separate the desired product from unreacted starting materials, byproducts, and lower or higher boiling point impurities.[1][2] For triaryl phosphates, a preferred temperature range for flash distillation is 250°-310°C at a pressure of 5 to 8 mm Hg.[4]

-

Washing: The crude product can be washed with a dilute acid solution to remove any remaining metal salt catalysts, followed by a wash with a dilute alkali solution to neutralize any acidic byproducts, and finally with water.[5]

-

Solid Phase Extraction (SPE): For laboratory-scale purification or for removing specific impurities from heavily contaminated extracts, solid phase extraction can be employed.[6][7]

Purity Analysis

The purity of this compound is typically assessed using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing the isomeric composition and purity of IPPP.[6][8] A mass-selective detector allows for the identification and quantification of different this compound isomers and other related impurities.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to establish the purity of triaryl phosphates.[3]

Visualizing Synthesis and Biological Pathways

Synthesis Workflow

The following diagram illustrates the logical flow of the multi-step synthesis process for high-purity this compound.

Caption: Multi-step synthesis workflow for high-purity this compound.

Generalized Metabolic Pathway of Organophosphate Esters

For professionals in drug development, understanding the metabolic fate of compounds like IPPP is crucial. Organophosphate esters (OPEs) are generally metabolized in the body through hydrolysis and oxidation. The following diagram illustrates a generalized metabolic pathway for a triaryl phosphate ester.

Caption: Generalized metabolic pathway of triaryl phosphate esters in the body.

Conclusion

The synthesis of high-purity this compound is achievable through careful selection of the synthesis route and rigorous purification methods. While one-pot syntheses offer a more direct approach, multi-step processes involving the isolation and purification of intermediates provide greater control over the final product's purity and isomeric composition. For applications in fields where purity is paramount, such as in materials with close human contact or in research for drug development, the multi-step approach followed by meticulous purification and analysis is highly recommended. Understanding the metabolic pathways of such compounds is also a critical aspect for assessing their toxicological profile and ensuring their safe use.

References

- 1. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 2. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US3945891A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]

- 5. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. series.publisso.de [series.publisso.de]

- 8. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Mechanism of Action of Isopropylated Triphenyl Phosphate (IPPP) as a Flame Retardant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylated triphenyl phosphate (B84403) (IPPP) is a halogen-free organophosphate flame retardant widely utilized to enhance the fire safety of various polymeric materials. Its efficacy stems from a dual-mode mechanism of action, intervening in both the gas and condensed phases of the combustion process. This technical guide provides a comprehensive overview of the core mechanisms by which IPPP imparts flame retardancy, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

IPPP is not a single compound but a mixture of isomers where one or more phenyl groups of triphenyl phosphate are substituted with isopropyl groups. This structural characteristic influences its physical properties, such as viscosity and thermal stability, making it a versatile additive for polymers like polyvinyl chloride (PVC), polyurethane (PU) foams, and engineering plastics.[1]

Core Mechanism of Action

The flame-retardant action of IPPP is a synergistic combination of gas-phase and condensed-phase inhibition of the combustion cycle. Upon exposure to the heat from a developing fire, IPPP undergoes thermal decomposition, releasing active species that interfere with the chemical reactions of burning in the flame (gas phase) and promote the formation of a protective char layer on the polymer surface (condensed phase).

Gas-Phase Inhibition

The primary role of IPPP in the gas phase is to quench the high-energy radicals that propagate the combustion chain reaction. During pyrolysis, IPPP and its parent compound, triphenyl phosphate (TPP), decompose to produce phosphorus-containing radicals, most notably the PO• radical.[2] These phosphorus radicals are highly effective at scavenging the key flame-propagating species, such as hydrogen (H•) and hydroxyl (HO•) radicals.[2][3]

The key inhibition reactions are:

-

PO• + H• → HPO

-

PO• + HO• → HPO₂

-

HPO + H• → H₂ + PO•

-

HPO₂ + H• → H₂O + PO•

Through these catalytic cycles, the highly reactive H• and HO• radicals are converted into more stable molecules like H₂ and H₂O, effectively reducing the concentration of chain-branching species and suppressing the flame.[2] This interruption of the combustion cycle leads to a reduction in heat release and slows the spread of the fire.

Condensed-Phase Action

In the condensed phase, IPPP's mechanism is centered on the promotion of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the diffusion of flammable volatile gases to the flame front.[1]

Upon heating, IPPP decomposes to form phosphoric acid (H₃PO₄). The phosphoric acid then undergoes further dehydration to form pyrophosphoric acid and polyphosphoric acid.[1] These acidic species are powerful dehydrating agents that promote the cross-linking and charring of the polymer backbone. The resulting char is a carbonaceous residue that is more resistant to combustion than the original polymer.

The key steps in the condensed-phase mechanism are:

-

Thermal Decomposition of IPPP: IPPP breaks down to form phosphoric acid and other phosphorus-containing species.

-

Dehydration and Cross-linking: The phosphoric acids catalyze the dehydration of the polymer, leading to the formation of double bonds and cross-links.

-

Char Formation: The cross-linked polymer structure forms a thermally stable char layer.

-

Barrier Effect: The char layer insulates the underlying polymer from heat and prevents the escape of flammable gases.

Quantitative Data on Flame Retardant Performance

The effectiveness of IPPP as a flame retardant is quantified using standard fire safety tests, including the Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry. The following tables summarize typical performance data for various polymers with and without the addition of IPPP or its close analog, triphenyl phosphate (TPP).

Table 1: Limiting Oxygen Index (LOI) Data

| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | Reference |

| PVC | None | 0 | ~25 | [4] |

| PVC | IPPP | Not Specified | >27 | [4] |

| Epoxy Resin | None | 0 | 25.8 | [2] |

| Epoxy Resin | DOPO-based FR | 0.25 (P%) | 33.4 | [2] |

| Polypropylene (PP) | None | 0 | 18 | [3] |

| Polypropylene (PP) | IFR + Colemanite (2%) | 30 | 37.6 | [3] |

| Polycarbonate (PC) | None | 0 | ~25 | [5] |

| PC/ABS | None | 0 | 22.4 | [6] |

| PC/ABS | TPP | 19 | 28.5 | [6] |

Table 2: UL-94 Vertical Burn Test Ratings

| Polymer Matrix | Flame Retardant | Loading (wt%) | UL-94 Rating | Reference |

| Epoxy Resin | None | 0 | No Rating | [2] |

| Epoxy Resin | DOPO-based FR | 0.25 (P%) | V-0 | [2] |

| Polypropylene (PP) | IFR + Colemanite (2-8%) | 30 | V-0 | [3] |

| Polycarbonate (PC) | None | 0 | V-2 | [5] |

| PC/ABS | None | 0 | HB | [6] |

| PC/ABS | TPP | 19 | V-0 | [6] |

| ABS | TPP | Not Specified | V-1 | [7] |

Table 3: Cone Calorimetry Data

| Polymer Matrix | Flame Retardant | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Reference | | :--- | :--- | :--- | :--- | :--- | | Epoxy Resin | None | 0 | 1234 | 102.3 |[8] | | Epoxy Resin | DOPO-based FR (10%) | 10 | 549 | 89.5 |[8] | | Polypropylene (PP) | None | 0 | 765.7 | - |[9] | | Polypropylene (PP) | APP/AHP/MCA (4:1:1) | 30 | 122.7 | - |[9] | | PVC | None | 0 | - | - |[10] | | PVC + Gangue | Gangue/Sb₂O₃ | Not Specified | Decreased | Decreased |[10] |

Note: Data for IPPP is often proprietary. The tables include data for TPP and other organophosphorus flame retardants to illustrate the general performance benefits in various polymer systems. pHRR = Peak Heat Release Rate; THR = Total Heat Release.

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

-

A small, vertically oriented specimen is placed in a glass chimney.

-

A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.

-

The top of the specimen is ignited with a pilot flame.

-

The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.

-

The LOI is expressed as the volume percentage of oxygen in the mixture.

UL-94 Vertical Burn Test

Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.

Methodology:

-

A rectangular bar specimen is held vertically by its top.

-

A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

-

The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

-

Observations are made regarding dripping of molten material and whether the drips ignite a cotton patch placed below the specimen.

-

Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and dripping behavior.

Cone Calorimetry (ASTM E1354 / ISO 5660)

Objective: To measure the heat release rate and other combustion parameters of a material under a controlled radiant heat flux.

Methodology:

-

A square specimen is placed horizontally under a conical radiant heater.

-

The specimen is exposed to a constant heat flux, and a spark igniter is used to ignite the pyrolysis gases.

-

The combustion products are collected in an exhaust hood, and the oxygen concentration is continuously measured.

-

The heat release rate (HRR) is calculated based on the principle of oxygen consumption calorimetry.

-

Other parameters such as time to ignition (TTI), total heat released (THR), mass loss rate, and smoke production are also measured.

Conclusion

Isopropylated triphenyl phosphate is an effective halogen-free flame retardant that operates through a dual mechanism of gas-phase radical quenching and condensed-phase char promotion. Its ability to interrupt the combustion cycle in the flame and form a protective barrier on the polymer surface leads to a significant reduction in the flammability of a wide range of polymeric materials. The quantitative data from standardized fire tests confirm its efficacy in improving the fire safety of polymers, making it a valuable tool for formulators in various industries. Further research into the synergistic effects of IPPP with other flame retardants and a deeper understanding of its thermal decomposition pathways will continue to advance the development of even more effective and environmentally benign fire safety solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. synsint.com [synsint.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. article.aascit.org [article.aascit.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flame Retardant Properties of Synergistic Flame Retardant Polypropylene [yyhx.ciac.jl.cn]

- 10. researchgate.net [researchgate.net]

The Thermal Decomposition Pathway of Isopropylphenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylphenyl phosphate (B84403) (IPP) is a widely utilized organophosphate ester flame retardant and plasticizer. An in-depth understanding of its thermal decomposition is critical for predicting its behavior in high-temperature applications, assessing its environmental fate, and ensuring safety during manufacturing and use. This technical guide provides a comprehensive overview of the thermal decomposition pathway of isopropylphenyl phosphate, supported by experimental data from analogous compounds. It details the primary decomposition mechanisms, identifies key intermediates and final products, and presents relevant experimental protocols for analysis.

Introduction

This compound, a member of the triaryl phosphate ester family, is valued for its flame-retardant properties and its utility as a plasticizer in various polymers. Its thermal stability is a key performance characteristic. Upon exposure to elevated temperatures, it undergoes a complex series of reactions, leading to the formation of both condensed-phase and gas-phase products. This decomposition is central to its function as a flame retardant, where the formation of a protective char layer and the release of radical-scavenging species in the gas phase contribute to the suppression of combustion.

Thermal Decomposition Pathway

The thermal decomposition of this compound, as a triaryl phosphate, primarily proceeds through homolytic cleavage of the P-O and C-O bonds at elevated temperatures, generating radical species[1]. This contrasts with alkyl phosphate esters, which tend to decompose via β-elimination reactions at lower temperatures. The decomposition can be conceptualized in the following stages:

Initial Decomposition: The primary step in the thermal degradation of this compound is the cleavage of the P-O bond, leading to the formation of a diphenyl phosphate radical and an isopropylphenoxy radical. Concurrently, cleavage of the C-O bond can also occur.

Formation of Phosphoric Acid: The initial radical species are highly reactive and undergo further reactions. A key transformation is the formation of phosphoric acid. This is a crucial step in the flame retardant mechanism of organophosphates[2].

Formation of Pyrophosphoric Acid: As the temperature increases, the initially formed phosphoric acid molecules can undergo dehydration to form pyrophosphoric acid[2]. This condensed-phase species contributes to the formation of a protective char layer on the substrate, which acts as a physical barrier to heat and mass transfer, thus inhibiting combustion.

Decomposition of the Isopropylphenyl Moiety: The isopropylphenyl group also undergoes thermal decomposition. Based on studies of similar aromatic compounds like isopropylbenzene, the primary decomposition pathway involves the cleavage of the isopropyl group to yield propylene (B89431) and a phenyl radical[3]. The phenyl radical can then abstract a hydrogen atom to form benzene (B151609).

The proposed overall thermal decomposition pathway is visualized in the following diagram:

Quantitative Thermal Decomposition Data

Table 1: Thermal Decomposition Data for Triphenyl Phosphate (TPP) in an Inert Atmosphere

| Parameter | Temperature (°C) | Weight Loss (%) | Reference |

| Onset of Decomposition (Tonset) | ~243 | - | [2] |

| Temperature of Maximum Decomposition Rate (Tmax) | ~273.39 | - | |

| Total Weight Loss | - | 66.79 | [2] |

Note: This data is for triphenyl phosphate and serves as an approximation for this compound.

Experimental Protocols

The analysis of the thermal decomposition of this compound typically involves a combination of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound is weighed into an alumina (B75360) or platinum crucible[1].

-

Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidation[1].

-

Heating Program: A linear heating rate of 10 °C/min is commonly employed, with a temperature range from ambient to 600-800 °C[1].

-

Data Analysis: The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate are determined from the TGA and its derivative (DTG) curves, respectively[2].

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products generated during thermal decomposition.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC/MS) system[4][5].

-

Pyrolysis: A small sample (typically <1 mg) is rapidly heated in the pyrolyzer to a specific temperature (e.g., 500-800 °C) in an inert atmosphere[1].

-

Gas Chromatography: The pyrolysis products are separated on a capillary column (e.g., a non-polar DB-5MS column) using a programmed temperature ramp (e.g., 80 °C to 300 °C at 20 °C/min)[4].

-

Mass Spectrometry: The separated compounds are identified by their mass spectra, typically using electron ionization (EI)[1]. The resulting spectra are compared against a spectral library (e.g., NIST) for identification[1].

The general experimental workflow for analyzing the thermal decomposition is illustrated below:

Conclusion

The thermal decomposition of this compound is a complex process initiated by homolytic bond cleavage, leading to the formation of phosphoric acid, pyrophosphoric acid, and various organic fragments, including propylene and benzene. This decomposition pathway is fundamental to its role as a flame retardant. The combination of thermoanalytical techniques like TGA and product identification methods such as Py-GC/MS provides a comprehensive understanding of its thermal behavior. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this important organophosphate compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Solved The decomposition of isopropylbenzene to benzene and | Chegg.com [chegg.com]

- 4. Simultaneous Screening of Major Flame Retardants and Plasticizers in Polymer Materials Using Pyrolyzer/Thermal Desorption Gas Chromatography Mass Spectrometry (Py/TD–GC–MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

Navigating the Environmental Journey of IPPP Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropylated phenol (B47542) phosphates (IPPPs) are a complex class of organophosphate esters utilized extensively as flame retardants and plasticizers in a wide array of commercial and industrial products. Their widespread use has led to their ubiquitous presence in the environment, raising concerns about their potential ecological impact. This technical guide provides an in-depth analysis of the environmental fate and transport of IPPP isomers, offering a critical resource for understanding their behavior in various environmental compartments. Through a comprehensive review of the available scientific literature, this document summarizes the physicochemical properties, degradation pathways, and mobility of these compounds. Detailed experimental protocols for their analysis and study are also presented, alongside visualizations of key processes to facilitate a deeper understanding. The data compiled herein underscore the environmental persistence of certain IPPP isomers and highlight critical knowledge gaps that warrant further investigation.

Introduction to Isopropylated Phenol Phosphates (IPPPs)

IPPPs are not single chemical entities but rather complex mixtures of triphenyl phosphate (B84403) (TPP) and a variety of mono-, di-, and tri-isopropylated phenyl phosphate isomers. The degree and position of isopropylation on the phenyl rings give rise to a large number of possible isomers, each with unique physicochemical properties that influence its environmental behavior. Commercial IPPP products, such as Firemaster® 550 and Reofos®, contain varying proportions of these isomers. For instance, one analysis of a commercial IPP mixture revealed a composition of 21.5% TPP, 36.9% mono-isopropyl-IPP, 21.9% bis-isopropyl-IPP, and 8.5% tris-isopropyl-IPP[1]. These substances are primarily used as additive flame retardants and plasticizers in polymers like PVC and polyurethane, as well as in lubricants and hydraulic fluids. Their non-covalent incorporation into these materials facilitates their release into the environment through volatilization, leaching, and abrasion.

Physicochemical Properties and Environmental Partitioning

The environmental partitioning of IPPP isomers is governed by their intrinsic physicochemical properties, such as water solubility, vapor pressure, and octanol-water partitioning coefficient (Kow). These properties, in turn, determine key environmental fate parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the bioconcentration factor (BCF). Generally, increasing the degree of isopropylation is expected to increase the lipophilicity (higher Kow) and decrease the water solubility of the isomers.

Table 1: Physicochemical Properties and Environmental Fate Parameters of Selected IPPP Isomers and Mixtures

| Compound/Mixture | Log Kow | Water Solubility | Vapor Pressure (mmHg) | Half-life (Air, days) | Koc (L/kg) | BCF (L/kg) | Reference(s) |

| Isopropylphenyl diphenyl phosphate | 5.31 | < 1 mg/mL at 25°C | 3.5 x 10⁻⁷ | 0.85 (estimated) | 18,400 (estimated) | 6,390 (estimated) | [2] |

| Tris(isopropylphenyl)phosphate (B132702) (mixed) | - | - | - | - | 1.2 x 10⁶ (estimated) | 6.9 - 42 | [3] |

| Tris(isopropylphenyl) phosphate | - | - | - | - | - | 1,986 (estimated) | [4] |

| IPPP Mixture (general) | - | - | - | - | - | 6.9 - 573 | [5] |

Note: Data for individual isomers are scarce, and much of the available information is for commercial mixtures or is estimated based on structure-activity relationships. The variability in reported BCF values for tris(isopropylphenyl) phosphate highlights the uncertainty in the current data.

The high Koc values for isopropylphenyl diphenyl phosphate and tris(isopropylphenyl)phosphate suggest that these compounds will be largely immobile in soil and tend to partition to sediment in aquatic environments[2][3]. The high estimated BCF for isopropylphenyl diphenyl phosphate indicates a significant potential for bioaccumulation in aquatic organisms[2].

Environmental Degradation Pathways

The persistence of IPPP isomers in the environment is determined by their susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis: The ester linkages in IPPPs are susceptible to hydrolysis, which would yield isopropylphenols and the corresponding diaryl or monoaryl phosphates. However, studies on IPPP mixtures suggest that hydrolysis is a very slow process under typical environmental pH conditions (pH 4-9), with half-lives exceeding one year[5].

Photodegradation: Direct photolysis is not considered a major degradation pathway for many organophosphate esters as they do not significantly absorb sunlight. However, indirect photodegradation through reaction with photochemically produced hydroxyl radicals in the atmosphere can be a significant removal process for volatile isomers. For example, the estimated atmospheric half-life of isopropylphenyl diphenyl phosphate is approximately 0.85 days[2].

Biotic Degradation

Biodegradation is a key process for the ultimate removal of IPPP isomers from the environment. The primary mechanism is believed to be the enzymatic hydrolysis of the phosphate ester bonds by microbial phosphatases, followed by the degradation of the resulting phenolic compounds.

Studies on analogous compounds, such as tricresyl phosphates (TCPs), have provided insights into the potential biodegradation of IPPPs. A microbial consortium was found to degrade various TCP isomers, with the primary metabolic pathways being hydrolysis and hydroxylation[6][7]. The degradation rates were isomer-specific, with tri-m-cresyl phosphate being degraded more rapidly than the ortho- and para-isomers[6][7]. Similarly, the bacterium Brevibacillus brevis has been shown to degrade TCP isomers at different rates[8]. It is plausible that similar isomer-specific biodegradation rates exist for IPPPs. However, a study using the Japanese MITI test on a mixture of tris(isopropylphenyl)phosphate isomers showed no biodegradation over 28 days, suggesting that at least the highly isopropylated isomers are resistant to microbial degradation under these specific test conditions[3].

The following diagram illustrates the proposed general degradation pathway for IPPP isomers.

References

- 1. Bis(4-isopropylphenyl) phenyl phosphate | C24H27O4P | CID 13767290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biodegradation of tricresyl phosphates isomers by a novel microbial consortium and the toxicity evaluation of its major products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Biodegradation of Isopropylphenyl Phosphate in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylphenyl phosphates (IPPs) are a group of organophosphate esters widely used as flame retardants and plasticizers in various industrial and consumer products. Their presence in the environment is of increasing concern, necessitating a thorough understanding of their fate and persistence. This technical guide provides an in-depth overview of the biodegradation of isopropylphenyl phosphate (B84403) in soil and water environments, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support research and risk assessment efforts.

Data Presentation

The biodegradation of isopropylphenyl phosphate is influenced by the specific isomer and the environmental matrix. The two main commercial mixtures are commonly referred to as isopropylphenyl diphenyl phosphate (a mixture of isomers with varying degrees of isopropylation) and tris(isopropylphenyl) phosphate.

Table 1: Half-life of this compound in Different Environmental Compartments[1]

| Compound | Compartment | Half-life (t½) |

| Isopropylphenyl Diphenyl Phosphate | Sewage Treatment Plant | 2.3 hours |

| Surface Water | 50 days | |

| Soil | 900 days | |

| Sediment | 900 days | |

| Tris(isopropylphenyl) Phosphate | Sewage Treatment Plant | 6.9 hours |

| Surface Water | 150 days | |

| Soil | 3,000 days | |

| Sediment | 3,000 days |

Table 2: Mineralization of ¹⁴C-labelled Isopropylphenyl Diphenyl Phosphate in a Freshwater Sediment System after 28 Days[1]

| Test System | Location of ¹⁴C-label | Mineralization (as ¹⁴CO₂) | Extractable ¹⁴C Residues | Non-extractable Residues | Total Recovery of ¹⁴C |

| Aerobic, low dose | Diphenyl groups | 7.1% | 82.2% | 5.8% | 95.1% |

| Isopropylphenyl group | 2.0% | 86.6% | 3.9% | 92.5% | |

| Anaerobic, low dose | Diphenyl groups | 7.3% | 79.7% | 2.8% | 90.9% |

| Isopropylphenyl group | 1.1% | 80.8% | Not determined | >81.9% | |

| Aerobic, high dose | Diphenyl group | 8.4% | 76.1% | 2.7% | 87.2% |

| Aerobic, sterile control | Diphenyl group | 0.0% | 86.7% | 9.2% | 95.9% |

Note: Extractable residues were determined by extraction with methylene (B1212753) chloride and methanol (B129727) and were found to be mainly unchanged isopropylphenyl diphenyl phosphate.[1]

Table 3: Primary Biodegradation of this compound in Aquatic Systems

| Compound | Test System | Degradation | Half-life (t½) | Reference |

| Isopropylphenyl Diphenyl Phosphate | River die-away test | ~80% primary degradation | 3 to 4 days | Boethling and Cooper (1985) as cited in UK EA (2009)[1] |

| 2-isopropylphenyl diphenyl phosphate | Activated sludge (acclimated) | >98% degradation within 7 days | - | Boethling and Cooper (1985) as cited in UK EA (2009)[1] |

| 4-isopropylphenyl diphenyl phosphate | Activated sludge (acclimated) | >98% degradation within 7 days | - | Boethling and Cooper (1985) as cited in UK EA (2009)[1] |

| Triphenyl phosphate | Activated sludge (acclimated) | >98% degradation within 7 days | ~3 days | Boethling and Cooper (1985) as cited in UK EA (2009)[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of biodegradation studies. The following sections outline the methodologies based on standard OECD guidelines, which are commonly referenced in the assessment of this compound biodegradation.

Soil Biodegradation Assessment (Adapted from OECD 307)

The "Aerobic and Anaerobic Transformation in Soil" guideline is designed to determine the rate and pathway of biodegradation of a test substance in soil.

1. Test System:

-

Soil Selection: A natural soil, typically a sandy loam, is used. The soil is characterized by its texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: this compound, often ¹⁴C-labelled for tracking, is applied to the soil at a concentration relevant to environmental exposure.

-

Incubation: The treated soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content. For aerobic studies, the flasks are continuously aerated with CO₂-free, humidified air. For anaerobic studies, the soil is flooded with water and purged with an inert gas like nitrogen.

2. Sampling and Analysis:

-

Sampling: Soil samples are collected at various time points throughout the incubation period (typically up to 120 days).

-

Extraction: The soil samples are extracted with appropriate organic solvents (e.g., methylene chloride, methanol) to separate the parent compound and its transformation products from the soil matrix.

-

Quantification: The concentrations of the parent compound and its metabolites in the extracts are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection (for ¹⁴C-labelled substances) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mineralization: The evolved ¹⁴CO₂ from the aerobic flasks is trapped in an alkaline solution and quantified by liquid scintillation counting to determine the extent of mineralization.

-

Non-extractable Residues: The amount of radioactivity remaining in the soil after exhaustive extraction is quantified to determine the formation of bound residues.

3. Data Analysis:

-

The degradation rate of the parent compound is calculated, and the half-life (DT₅₀) is determined.

-

The formation and decline of major metabolites are monitored over time.

Water and Sediment Biodegradation Assessment (Adapted from OECD 309)

The "Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test" is used to determine the biodegradation rate of a substance in a natural water system.

1. Test System:

-

Water and Sediment Collection: Natural surface water and sediment are collected from a well-characterized site (e.g., a river or lake).

-

Microcosm Setup: Microcosms are prepared in flasks containing the collected water and a layer of sediment.

-

Test Substance Application: this compound (often ¹⁴C-labelled) is added to the water phase at a low concentration (typically in the µg/L range).

-

Incubation: The microcosms are incubated in the dark at a controlled temperature (e.g., 22°C) with gentle agitation to ensure aerobic conditions in the water column.

2. Sampling and Analysis:

-

Sampling: Water and sediment samples are taken from the microcosms at various time intervals.

-

Extraction: Water samples may be extracted using solid-phase extraction (SPE) or liquid-liquid extraction. Sediment samples are extracted with organic solvents.

-

Analysis: The concentrations of the parent compound and metabolites in the extracts are quantified using HPLC or GC-MS.

-

Mineralization: The evolved ¹⁴CO₂ is trapped and quantified to determine the rate of mineralization.

3. Data Analysis:

-

The rate of primary degradation (disappearance of the parent compound) and ultimate degradation (mineralization to CO₂) are determined.

-

The half-life of the substance in the water and sediment phases is calculated.

Mandatory Visualization

Biodegradation Pathway of this compound

The primary biodegradation pathway for aryl phosphates like this compound is initiated by the hydrolysis of the ester bonds. This process can occur in a stepwise manner, leading to the formation of diphenyl phosphate, this compound, phenol, and isopropylphenol, which can be further degraded.

Caption: Proposed hydrolytic degradation pathway of Isopropylphenyl Diphenyl Phosphate.

Experimental Workflow for Soil Biodegradation Study (OECD 307)

The following diagram illustrates the typical workflow for conducting a soil biodegradation study according to OECD Guideline 307.

Caption: Workflow for an OECD 307 soil biodegradation study.

Experimental Workflow for Water-Sediment Biodegradation Study (OECD 309)

The following diagram outlines the general procedure for a water-sediment biodegradation study based on OECD Guideline 309.

Caption: Workflow for an OECD 309 water-sediment biodegradation study.

References

A Technical Guide to the Historical Development of Isopropylated Phosphate Ester Flame Retardants

Abstract: This technical guide provides an in-depth overview of the historical development of isopropylated phosphate (B84403) ester (IPP) flame retardants. It traces the evolution from early phosphorus-based compounds to the widespread adoption of IPPs as effective, halogen-free alternatives to polybrominated diphenyl ethers (PBDEs). The document details their synthesis, mechanism of action, key properties, and common applications. It is intended for researchers, scientists, and professionals in materials science and chemical development, offering detailed experimental methodologies, tabulated quantitative data, and process visualizations to facilitate a comprehensive understanding of this important class of flame retardants.

Introduction: The Genesis of Organophosphate Flame Retardants

The use of phosphorus-containing compounds for fire resistance is not a new concept, with a history stretching back to early inorganic materials.[1][2][3] However, the era of modern organophosphate flame retardants (OPFRs) began in the first half of the 20th century with the development of non-isopropylated triaryl phosphates like triphenyl phosphate (TPP) and tricresyl phosphate (TCP).[4] These were initially used in early plastics such as cellulose (B213188) nitrate (B79036) and cellulose acetate.[4]

The demand for flame retardants saw a substantial increase during the 1960s and 1970s, driven by the proliferation of synthetic polymers in consumer and industrial goods and a greater emphasis on fire safety.[5][6] For many years, polybrominated diphenyl ethers (PBDEs) were the dominant flame retardants.[1][2] However, growing concerns over their environmental persistence, bioaccumulation, and toxicity led to a global phase-out of PBDEs starting in the early 2000s.[1][7][8][9][10] This regulatory shift created a significant market need for effective and safer alternatives, propelling OPFRs, including isopropylated phosphate esters, to the forefront as a leading replacement technology.[2][9][10][11]

The Emergence of Isopropylated Phosphate Esters (IPPs)

Isopropylated phosphate esters are a specific class of triaryl phosphate esters characterized by the presence of one or more isopropyl groups attached to the phenyl rings. These compounds are typically used as additive flame retardants, meaning they are physically blended into a polymer matrix rather than being chemically bonded to it.[4] This makes them versatile for use in a wide range of materials.

The development of IPPs was driven by the need for flame retardants with excellent plasticizing properties, particularly for polymers like PVC and polyurethane. A key product in this category is known commercially by the CAS number 68937-41-7 (Phenol, isopropylated, phosphate (3:1)).[12] Commercial IPP products are often complex mixtures of different isomers, such as 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP), and various di- and tri-isopropylated species.[8] These mixtures are engineered to have specific physical properties, such as low viscosity, which improves processing conditions in applications like fabric coatings.[12]

Synthesis and Production

The industrial synthesis of isopropylated phosphate esters is a multi-step process. It generally follows a pathway involving the alkylation of phenol (B47542) followed by a phosphorylation reaction.

-

Alkylation: Phenol is reacted with an alkene, typically propylene (B89431), in the presence of an acid catalyst to produce a mixture of isopropylated phenols. This mixture includes phenol, 2-isopropylphenol, 4-isopropylphenol, and various di- and tri-substituted phenols.

-

Phosphorylation: The resulting mixture of alkylated phenols is then reacted with a phosphorus source, most commonly phosphorus oxychloride (POCl₃). This reaction forms the triaryl phosphate ester structure.

A significant challenge in the production of IPPs has been minimizing the content of un-alkylated triphenyl phosphate (TPP), which has been classified as a marine pollutant in some jurisdictions.[13] Advanced production methods, such as those described in patent literature, have been developed to yield IPP mixtures with very low TPP concentrations (less than 1 wt%).[13]

Mechanism of Flame Retardancy

Phosphorus-based flame retardants, including IPPs, are highly efficient due to their ability to act in both the condensed (solid) phase and the gas phase of a fire.[1][2]

-